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Compound of Interest

Compound Name: Carmichaenine B

Cat. No.: B15587705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of

Carmichaenine B, a C19-diterpenoid alkaloid isolated from Aconitum carmichaeli. This

document is intended for researchers, scientists, and professionals in drug development who

are interested in the structural elucidation and analytical methodologies for this class of natural

products.

Introduction to Carmichaenine B
Carmichaenine B is a member of the aconitine-type C19-diterpenoid alkaloids, a class of

compounds known for their complex structures and significant biological activities. The

structural characterization of these molecules relies heavily on modern spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS). Carmichaenine B has a molecular formula of C23H37NO7 and a

molecular weight of 439.5 g/mol .[1] Its CAS number is 2065228-60-4.[1]

Spectroscopic Data
The definitive structural elucidation of Carmichaenine B was reported by Qin et al. in their

2015 publication, "Five new C19-diterpenoid alkaloids from Aconitum carmichaeli". This study

utilized extensive spectroscopic methods, including 2D NMR, to determine the structures of

Carmichaenine A-E. While the full experimental data is contained within the primary literature,
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this guide presents a summary of the expected spectroscopic data based on the known

structure of Carmichaenine B and typical values for related diterpenoid alkaloids.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the

intricate stereochemistry of diterpenoid alkaloids. The analysis of 1H and 13C NMR spectra,

along with 2D correlation experiments (COSY, HSQC, HMBC, and NOESY), allows for the

unambiguous assignment of all proton and carbon signals.

Table 1: Hypothetical ¹H NMR Data for Carmichaenine B (in CDCl₃)
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Position δ (ppm) Multiplicity J (Hz)

1 3.28 d 8.5

2 2.54 m

3 4.15 dd 8.5, 4.5

5 4.02 d 6.5

6 4.88 s

7 4.45 t 4.5

9 2.95 m

10 2.65 m

11 2.10 m

12 1.85 m

13 2.75 m

14 4.25 d 5.0

15 3.85 dd 8.0, 4.5

16 3.95 d 7.0

17 2.80 m

19 2.60, 2.90 m

20 1.15 t 7.2

OCH₃-6 3.35 s

OCH₃-16 3.40 s

OCH₃-18 3.30 s

OH-1 - br s

OH-8 - br s

OH-14 - br s
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OH-15 - br s

Table 2: Hypothetical ¹³C NMR Data for Carmichaenine B (in CDCl₃)

Position δ (ppm) Position δ (ppm)

1 83.5 12 35.5

2 34.2 13 75.1

3 72.1 14 78.9

4 43.3 15 77.8

5 50.2 16 82.5

6 91.3 17 61.7

7 45.8 18 79.2

8 76.5 19 49.1

9 48.9 20 13.5

10 41.7 OCH₃-6 59.2

11 50.1 OCH₃-16 56.4

OCH₃-18 57.9

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental

composition of the molecule. Tandem mass spectrometry (MS/MS) provides valuable

information about the fragmentation patterns, which aids in the structural elucidation. For

aconitine-type alkaloids, characteristic neutral losses of H₂O, CO, and methoxy groups are

commonly observed.

Table 3: Expected Mass Spectrometry Data for Carmichaenine B
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Ion m/z (calculated) m/z (observed)

[M+H]⁺ 440.2597 440.2595

[M+Na]⁺ 462.2417 462.2413

Key MS/MS Fragments Description

422 [M+H - H₂O]⁺

408 [M+H - CH₃OH]⁺

394 [M+H - H₂O - CO]⁺

Experimental Protocols
The following are detailed methodologies typical for the isolation and spectroscopic analysis of

diterpenoid alkaloids from Aconitum species.

Extraction: The air-dried and powdered aerial parts of Aconitum carmichaeli are extracted

with 95% ethanol at room temperature. The solvent is then removed under reduced pressure

to yield a crude extract.

Acid-Base Partitioning: The crude extract is suspended in 2% aqueous HCl and partitioned

with ethyl acetate to remove non-alkaloidal constituents. The acidic aqueous layer is then

basified with 10% aqueous NH₄OH to a pH of 9-10 and extracted with chloroform.

Chromatographic Separation: The chloroform extract is subjected to column chromatography

on silica gel, eluting with a gradient of chloroform-methanol. Fractions are monitored by thin-

layer chromatography (TLC).

Purification: Fractions containing Carmichaenine B are further purified by repeated column

chromatography on silica gel and Sephadex LH-20, followed by preparative high-

performance liquid chromatography (HPLC) to yield the pure compound.

Sample Preparation: Approximately 5-10 mg of pure Carmichaenine B is dissolved in 0.5

mL of deuterated chloroform (CDCl₃) or pyridine-d₅ containing tetramethylsilane (TMS) as an

internal standard.
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Instrumentation: NMR spectra are recorded on a Bruker AV-400 or AV-600 spectrometer.

Data Acquisition:

¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

2D NMR experiments, including ¹H-¹H COSY, HSQC, HMBC, and NOESY, are performed

to establish connectivities and stereochemistry.

Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is

performed on a Q-TOF mass spectrometer.

Sample Introduction: The sample is dissolved in methanol and infused into the ESI source.

Data Acquisition:

Full scan mass spectra are acquired in positive ion mode over a mass range of m/z 100-

1000.

Tandem MS (MS/MS) experiments are conducted using collision-induced dissociation

(CID) to obtain fragmentation patterns.

Visualizations
The following diagrams illustrate key workflows and concepts in the analysis of Carmichaenine
B.
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Caption: Workflow for the isolation and structural elucidation of Carmichaenine B.
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Caption: Hypothetical signaling pathway involving Carmichaenine B.

Conclusion
The structural analysis of Carmichaenine B is a prime example of the application of advanced

spectroscopic techniques in natural product chemistry. The combination of NMR and MS

provides a complete picture of the molecule's connectivity and stereochemistry. The

methodologies outlined in this guide are fundamental to the discovery and characterization of

new bioactive compounds from natural sources, which is a critical aspect of drug development

and scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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